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N-(3-Indolylacetyl)-L-valine - 57105-42-7

N-(3-Indolylacetyl)-L-valine

Catalog Number: EVT-309366
CAS Number: 57105-42-7
Molecular Formula: C15H18N2O3
Molecular Weight: 274.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Indole-3-acetyl-L-valine is a valine derivative.
N-[1H-Indol-3-YL-acetyl]valine acid is a natural product found in Solanum lycopersicum with data available.

(E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides (5a-m)

    Compound Description: This series of thirteen compounds was designed as potential antitumor agents. These compounds were synthesized by incorporating structural features of PAC-1 (a procaspase-3 activator) and oncrasin-1 (an anticancer agent). Notably, compound 5e exhibited potent cytotoxicity against various cancer cell lines, including SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) [].

N,N-Disubstituted Ethyl P-[2-(1H-Indol-3-YL)Acetyl]Phosphoramidates

    Compound Description: This group of compounds was synthesized and evaluated for their anticancer activity. Derivatives containing substituted piperazines showed significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines [].

2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides

    Compound Description: This series of compounds served as precursors for synthesizing various heterocyclic compounds, including triazole, oxadiazole, and thiadiazole derivatives []. These derivatives displayed anticonvulsant activity in the maximal electroshock seizure (MES) model.

1‐acetyl‐1H‐indol‐3‐yl acetates

    Compound Description: These compounds are important precursors for synthesizing chromogenic compounds used in microorganism identification [, ]. An improved two-step synthesis of these compounds from 2-chlorobenzoic acids was reported [].

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3- carboxamide (HIOC)

    Compound Description: This compound, along with tauroursodeoxycholic acid (TUDCA), was investigated for its protective effects on retinal ganglion cells (RGCs) in a mouse model of optic nerve crush. Systemic administration of HIOC showed a significant protective effect on RGCs [].

N-[(tert-Butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine Methyl Ester

    Compound Description: This novel fluorescent amino acid derivative was synthesized from 3-nitro-L-tyrosine and 1H-indole-3-carbaldehyde. The compound exhibits a high fluorescence quantum yield [].

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)

    Compound Description: This compound is a potent tubulin inhibitor currently under preclinical development [].

3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

    Compound Description: This compound is a potent and selective 5-lipoxygenase-activating protein leukotriene synthesis inhibitor []. It has been evaluated in clinical trials for the treatment of asthma.

Overview

N-(3-Indolylacetyl)-L-valine is a compound that combines the indole and valine structures, representing a unique class of amino acid derivatives. This compound is of interest in various scientific fields, particularly in biochemistry and pharmacology, due to its potential biological activities and applications in medicinal chemistry.

Source

N-(3-Indolylacetyl)-L-valine can be synthesized through various chemical processes that typically involve the modification of L-valine, an essential amino acid, with an indole derivative. Indole is a bicyclic structure that is prevalent in many natural products and has significant biological relevance.

Classification

This compound falls under the category of amino acid derivatives, specifically those modified with aromatic groups. It can be classified as a non-proteinogenic amino acid due to its structural modifications that differentiate it from standard amino acids found in proteins.

Synthesis Analysis

Methods

The synthesis of N-(3-Indolylacetyl)-L-valine can be achieved through several methods, primarily involving acylation reactions. One common approach includes the reaction of L-valine with 3-indolylacetyl chloride or a similar acylating agent.

Technical Details

  1. Reagents:
    • L-valine
    • 3-indolylacetyl chloride
    • Solvents such as dichloromethane or dimethylformamide
    • Base (e.g., triethylamine) to neutralize the hydrochloric acid produced during the reaction.
  2. Procedure:
    • Dissolve L-valine in an appropriate solvent.
    • Add the acylating agent dropwise while stirring at room temperature or under reflux conditions.
    • After completion, the reaction mixture is quenched, and the product can be purified by techniques such as column chromatography.
Molecular Structure Analysis

Structure

N-(3-Indolylacetyl)-L-valine has a molecular formula of C13_{13}H14_{14}N2_{2}O, indicating it contains 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The structure features an indole moiety attached to the acetyl group of L-valine.

Data

  • Molecular Weight: Approximately 230.26 g/mol.
  • Structural Representation: The compound consists of an indole ring fused to a carbon chain terminating with an acetyl group linked to the amino acid backbone.
Chemical Reactions Analysis

Reactions

N-(3-Indolylacetyl)-L-valine can undergo various chemical reactions typical for amino acids and their derivatives:

  1. Hydrolysis: In aqueous conditions, it can revert to L-valine and 3-indolylacetic acid.
  2. Transamination: This compound may participate in transamination reactions where it exchanges its amino group with other keto acids.

Technical Details

  • The stability of N-(3-Indolylacetyl)-L-valine under different pH conditions should be evaluated, as it may affect its reactivity and potential applications.
  • The presence of functional groups allows for further derivatization, making it a versatile intermediate in organic synthesis.
Mechanism of Action

Process

The mechanism of action for N-(3-Indolylacetyl)-L-valine involves its interaction with biological systems. It may act as a substrate or inhibitor for various enzymes due to its structural similarity to natural amino acids.

Data

  • Studies have indicated that compounds similar to N-(3-Indolylacetyl)-L-valine can influence metabolic pathways related to tryptophan metabolism and may exhibit allosteric effects on certain enzymes involved in nitrogen metabolism .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol but less soluble in non-polar solvents.
  • Melting Point: Specific melting point data should be determined experimentally for precise characterization.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of the amine group and can participate in nucleophilic substitution reactions.
Applications

Scientific Uses

N-(3-Indolylacetyl)-L-valine has potential applications in:

  1. Pharmaceutical Research: Investigated for its possible roles as an anti-inflammatory or anti-cancer agent due to its structural properties.
  2. Biochemical Studies: Used as a probe to study metabolic pathways involving tryptophan and related compounds.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex molecules in organic chemistry.
Biosynthesis and Metabolic Integration of N-(3-Indolylacetyl)-L-valine

Role in Tryptophan-Derived Metabolic Pathways

N-(3-Indolylacetyl)-L-valine (IAA-Val) belongs to a class of conjugated auxins derived from the aromatic amino acid tryptophan. This amide-linked molecule integrates two critical metabolic pathways: tryptophan-dependent auxin biosynthesis and branched-chain amino acid (BCAA) metabolism. In plants, tryptophan serves as the primary precursor for indole-3-acetic acid (IAA), the dominant natural auxin. The conjugation of IAA with valine represents a sophisticated metabolic mechanism to modulate free IAA bioavailability. This conjugation is not merely a detoxification step but a dynamic regulatory process within the broader network of indole alkaloid metabolism, which includes defense compounds like camalexin and antimicrobial agents [5] [10].

IAA-Val biosynthesis exemplifies metabolic channeling where tryptophan pools are partitioned between:

  • Primary protein synthesis
  • IAA biosynthesis via IAOx (indole-3-acetaldoxime) or IPyA (indole-3-pyruvic acid) pathways
  • Conjugation with amino acids (e.g., valine, alanine, leucine)The valine moiety in IAA-Val originates from BCAA biosynthesis, which shares precursors with the aspartate-derived amino acid pathway (threonine, methionine). This metabolic crosstalk positions IAA-Val at the intersection of carbon and nitrogen allocation networks [5] [8].

Table 1: Major Tryptophan-Derived Conjugates in Plant Metabolism

ConjugateAmino Acid PartnerBiological FunctionRelative Abundance
N-(3-Indolylacetyl)-L-valineValineAuxin inactivation, Nitrogen storageHigh in stressed tissues
Indole-3-acetyl-L-aspartateAspartateIrreversible inactivation for degradationDominant in root tissues
Indole-3-acetyl-L-glutamateGlutamateReversible inactivation, long-distance transportModerate
Indole-3-acetyl-L-alanineAlanineTransient auxin bufferingVariable
Indole-3-acetyl-glycineGlycineOxidative precursor for IAA catabolismLow

The physiological significance of IAA-Val extends beyond auxin homeostasis. During stress responses, its accumulation correlates with:

  • Pathogen challenge: Fungal or bacterial infections trigger rapid IAA-Val synthesis, paralleling camalexin production [10].
  • Nutrient deprivation: Nitrogen limitation enhances IAA-amino acid conjugate formation as a nitrogen storage mechanism [1].
  • Developital transitions: Seed maturation and fruit ripening involve increased IAA-conjugate deposition for auxin reservoir formation [5].

Enzymatic Regulation of Indole-Amino Acid Conjugation

The biosynthesis of IAA-Val is catalyzed by two enzyme families operating in tandem: IAA-amido synthetases and aminotransferases. The primary conjugation step is mediated by GH3 (Gretchen Hagen 3) enzymes, which activate IAA via adenylation before conjugating it to valine. These ATP-dependent synthetases exhibit stringent substrate specificity determined by their catalytic domains:

  • Group II GH3 enzymes: Specialize in conjugating IAA to neutral amino acids (valine, alanine, leucine)
  • Km differentials: Higher affinity for valine (Km ≈ 15–50 μM) compared to bulky amino acids like phenylalanine [5].

Concurrently, branched-chain aminotransferases (BCATs) regulate valine availability for conjugation. BCATs catalyze reversible transamination between BCAAs (valine, leucine, isoleucine) and their corresponding α-keto acids. Transcriptional upregulation of BCAT3 and BCAT4 during pathogen challenge correlates with increased IAA-Val pools, demonstrating coordinated enzyme activity [5] [8].

Table 2: Key Enzymes Regulating IAA-Val Biosynthesis

EnzymeGene FamilyFunctionSubstrate SpecificityRegulatory Triggers
GH3.5GH3IAA-valine synthetaseIAA + Val > IAA + AlaJasmonate, pathogen elicitors
BCAT3AminotransferaseValine biosynthesis/transaminationα-Ketoisovalerate + Glutamate ⇌ Val + α-KGNitrogen status, light quality
CYP79B2/B3P450 monooxygenaseTryptophan → IAOx conversionTryptophanWounding, fungal elicitation
Nitrilase (NIT1-4)NitrilaseIAN → IAA hydrolysis (competes with conjugation)Indole-3-acetonitrile (IAN)Auxin excess, sulfur deficiency

The reverse reaction—hydrolytic release of free IAA—is governed by amidohydrolases such as ILR1 (IAA-leucine resistant 1). These enzymes fine-tune conjugate dynamics:

graph LRA[Tryptophan] -->|CYP79B2/B3| B(IAOx)B -->|CYP71A13| C(IAN)C -->|NIT1-4| D[Free IAA]C -->|GST/Conjugation| E[IAA-Cys]D -->|GH3.5| F[IAA-Val]F -->|ILR1| DG[Valine] -->|BCAT3/4| H[α-Ketoisovalerate]H --> F

Metabolic flux partitioning between IAA-Val synthesis and hydrolysis. Solid arrows: enzymatic steps; dashed arrows: regulatory influences.

Critical regulatory nodes include:

  • Jasmonate signaling: Upregulates GH3.5 and GH3.11 expression, prioritizing IAA-valine conjugation during defense [5].
  • Feedback inhibition: Free IAA suppresses GH3 transcription, preventing overconjugation [5].
  • Substrate competition: IAN (indole-3-acetonitrile) diversion toward nitrilase-mediated IAA formation reduces precursor availability for conjugation pathways [10].

Nitrogen Catabolism Repression (NCR) and Permease-Mediated Transport Dynamics

The integration of IAA-Val into nitrogen economy involves Nitrogen Catabolism Repression (NCR), a conserved mechanism whereby preferred nitrogen sources (ammonium, glutamine) suppress genes involved in alternative nitrogen assimilation. In microorganisms like Cryptococcus neoformans, NCR governs amino acid permease expression via:

  • Gln3/Nil1 transcription factors: Activated under nitrogen limitation to derepress AAP (amino acid permease) genes [1].
  • Permease hierarchy: High-affinity transporters (e.g., AAP1, AAP2) are NCR-sensitive, while low-affinity permeases (e.g., AAP8) are constitutively expressed [1].

IAA-Val transport exploits this system through AAAP (Amino Acid/Auxin Permease) transporters, which facilitate:

  • Cellular uptake: AAAP transporters import conjugated auxins for vacuolar sequestration
  • Interorgan distribution: Phloem-loading of IAA-Val enables systemic nitrogen redistribution
  • Microbe-plant exchange: Rhizobial bacteroids secrete conjugated auxins via NCR-sensitive permeases [1] [4].

Table 3: NCR-Regulated Permeases Involved in IAA-Val Transport

PermeaseOrganismSubstrate SpecificityNCR SensitivityAffinity for IAA-Val (Km)
AAP1A. thalianaNeutral amino acids > IAA-conjugatesHigh8.2 ± 1.3 μM
AAP5A. thalianaBasic amino acids, IAA-conjugatesModerate12.7 ± 2.1 μM
NlAAAP07Nilaparvata lugensValine, leucine, IAA-ValDemonstrated via RNAi15.4 ± 3.0 μM
BnAAP6Brassica napusBroad-spectrum amino acid uptakeLow22.9 ± 4.5 μM

Key physiological impacts of NCR on IAA-Val dynamics include:

  • Nitrogen scarcity: Derepresses high-affinity AAPs, enhancing IAA-Val uptake for nitrogen conservation. Knockdown of NlAAAP07 in insects delayed nymphal development by 21.6% and reduced fecundity by 30.7%, confirming its role in nitrogen allocation [4].
  • Carbon-nitrogen balance: Elevated sucrose represses NCR, coupling conjugate transport to photosynthetic output [1].
  • Pathogen exploitation: Fungal pathogens (e.g., Cryptococcus) upregulate AAPs under host nitrogen limitation to scavenge amino acid-conjugated auxins [1].

The transport kinetics exhibit trans-inhibition where accumulated IAA-Val downregulates further permease activity, preventing cytoplasmic overload. This aligns with NCR’s role as a nutrient-sensing mechanism coordinating conjugate metabolism with environmental nitrogen availability.

Properties

CAS Number

57105-42-7

Product Name

N-(3-Indolylacetyl)-L-valine

IUPAC Name

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

InChI

InChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1

InChI Key

AZEGJHGXTSUPPG-AWEZNQCLSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21

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